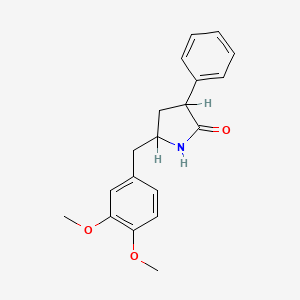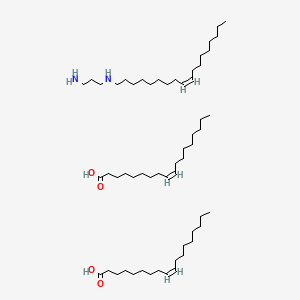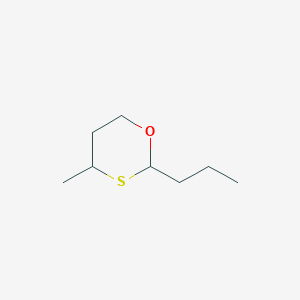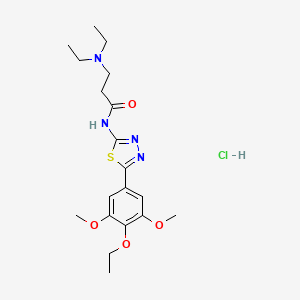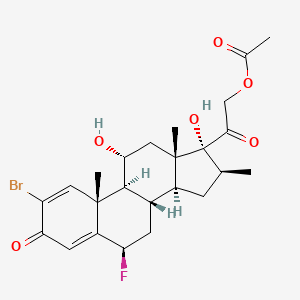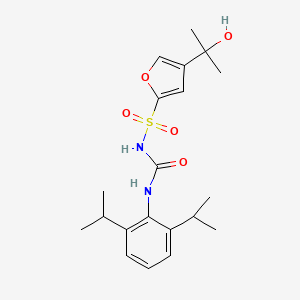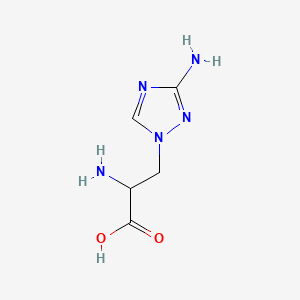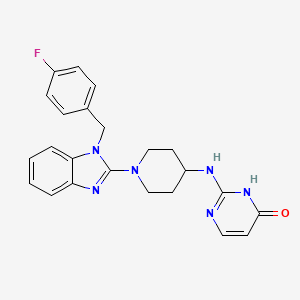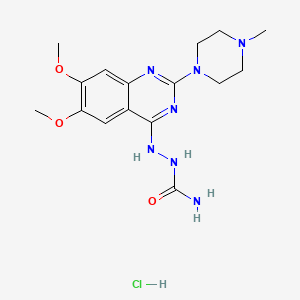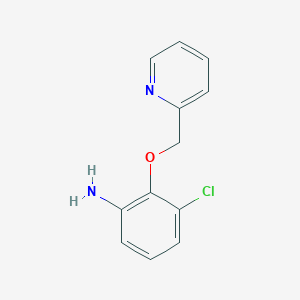![molecular formula C18H25N3O5S B15183894 N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid CAS No. 131028-60-9](/img/structure/B15183894.png)
N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid is a complex organic compound that features an imidazole ring, a phenoxy group, and an ethanamine backbone. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a common motif in many biologically active molecules, suggests that this compound may have significant pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group under basic conditions .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine is likely related to its ability to interact with biological targets such as enzymes and receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, allowing it to form strong interactions with amino acid residues in enzyme active sites or receptor binding pockets . This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Histamine: Shares the imidazole ring structure but lacks the phenoxy and ethanamine groups.
Imidazole: The parent compound of the imidazole ring, used in a wide range of applications.
Clemizole: An antihistamine drug that also contains an imidazole ring.
Uniqueness: N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine is unique due to the combination of its imidazole ring, phenoxy group, and ethanamine backbone. This combination of functional groups provides a unique set of chemical properties and potential biological activities that are not found in simpler imidazole derivatives .
Propiedades
Número CAS |
131028-60-9 |
|---|---|
Fórmula molecular |
C18H25N3O5S |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid |
InChI |
InChI=1S/C16H23N3OS.C2H2O4/c1-13-16(18-12-17-13)11-21-10-14-4-6-15(7-5-14)20-9-8-19(2)3;3-1(4)2(5)6/h4-7,12H,8-11H2,1-3H3,(H,17,18);(H,3,4)(H,5,6) |
Clave InChI |
KKPVECOYZJPRLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)CSCC2=CC=C(C=C2)OCCN(C)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


